4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
The compound 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 612524-02-4) is a pyrazolo[3,4-d]pyrimidine derivative featuring a diphenylmethyl-substituted piperazine ring and a 4-methylbenzyl group at the 1-position. Its molecular formula is C₃₀H₃₀N₆ (average mass: 474.612 g/mol), and it is registered under ChemSpider ID 888480 .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6/c1-23-12-14-24(15-13-23)21-36-30-27(20-33-36)29(31-22-32-30)35-18-16-34(17-19-35)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-15,20,22,28H,16-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQWRMNXPMDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production time .
Chemical Reactions Analysis
4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases, particularly CDK2. By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Piperazinyl Substitutions
- 2-Phenylethyl-piperazinyl (): Smaller substituents like phenylethyl reduce steric hindrance, possibly improving receptor binding kinetics .
- 5-Chloro-2-methoxybenzyl-piperazinyl (): Electron-withdrawing groups (Cl, OCH₃) could modulate electronic properties, affecting enzyme inhibition (e.g., kinase targets) .
Benzyl Substituents
- 4-Methylbenzyl (Target Compound): Methyl groups enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorobenzyl in ) .
Core Modifications
- Thieno-Pyrimidine Fusion (): The hybrid thieno-pyrimidine core exhibits distinct electronic properties, possibly enhancing binding to ATP pockets in kinases .
- Chloromethyl Derivatives (): Chlorine and methyl groups at positions 4 and 6 increase reactivity, making these compounds versatile intermediates for further functionalization .
Biological Activity
The compound 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential pharmacological applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
- Molecular Formula : C30H30N6
- Molecular Weight : 474.6 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety and a diphenylmethyl group that contribute to its biological activity.
Research suggests that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It acts as a multitarget inhibitor in enzymatic pathways related to cancer cell proliferation. The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth and increased cancer cell death .
- Molecular Interactions : Molecular docking studies indicate that this compound binds to specific protein targets associated with cancer pathways, enhancing its therapeutic potential.
Anticancer Properties
Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance:
- In vitro studies have demonstrated significant activity against various cancer cell lines, including leukemia and solid tumors. The compound's ability to induce apoptosis in cancer cells has been particularly noted .
- A comparative analysis of similar compounds revealed that those with structural modifications often exhibit enhanced bioactivity against specific cancer types.
Other Pharmacological Effects
Beyond anticancer effects, derivatives of pyrazolo[3,4-d]pyrimidines have shown potential in treating other conditions:
- Anxiolytic Activity : Related compounds have been investigated for their anxiolytic effects through interactions with the serotonergic system and GABAA receptors .
- Antiallergic Activity : Some derivatives have exhibited antiallergic properties, indicating a broader therapeutic scope beyond oncology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution methods.
- Final modifications to achieve the desired substituents on the aromatic rings .
Study 1: Anticancer Efficacy
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that the compound significantly inhibited growth in several human cancer cell lines. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents.
Study 2: Mechanistic Insights
Molecular docking studies revealed that this compound binds effectively to key proteins involved in the apoptotic pathway, suggesting its role as a potential lead compound for further drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, refluxing 4-cyano-5-[(ethoxymethylene)amino] derivatives with hydrazine in ethanol under controlled conditions generates the pyrazolo[3,4-d]pyrimidine scaffold . Adapting this to the target compound would require introducing the 4-(diphenylmethyl)piperazine and 4-methylbenzyl moieties through nucleophilic substitution or coupling reactions. Solvent choice (e.g., dry acetonitrile or dichloromethane) and catalysts (e.g., DIPEA) are critical for optimizing yields, as seen in analogous piperazine-linked pyrimidine syntheses .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and substituent orientation?
- Methodological Answer : Use a combination of 1H/13C NMR to identify coupling patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for pyrimidine protons) and 2D NMR (COSY, HSQC) to resolve overlapping signals. IR spectroscopy can confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated for related pyrazolo[3,4-d]pyrimidines .
Q. What preliminary biological screening assays are appropriate to evaluate its therapeutic potential?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or Src-family kinases) due to structural similarities to known pyrazolo[3,4-d]pyrimidine inhibitors . Use cell viability assays (MTT/WST-1) on cancer lines (e.g., A431) to assess antiproliferative effects. For selectivity, compare IC₅₀ values against non-target kinases (e.g., PKCα, CDK1) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved during structural analysis?
- Methodological Answer : Contradictions may arise from dynamic effects or crystallographic disorder. Use variable-temperature NMR to stabilize conformers and clarify NOESY/ROESY cross-peaks. If unresolved, employ density functional theory (DFT) calculations to model energetically favorable conformers and compare predicted/observed spectra . For crystallographic ambiguity, refine occupancy factors or apply twin-law corrections .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?
- Methodological Answer : Modify substituents to balance lipophilicity (e.g., logP) and solubility. Introducing polar groups (e.g., hydroxyl, methoxy) on the benzyl or diphenylmethyl moieties may improve aqueous solubility while maintaining kinase binding, as seen in analogs with 4-methoxybenzyl groups . Prodrug approaches (e.g., esterification of hydroxyl groups) can enhance bioavailability, as demonstrated in related pyrimidine derivatives .
Q. How do steric and electronic effects of the diphenylmethyl group influence piperazine ring conformation and target binding?
- Methodological Answer : Perform molecular dynamics (MD) simulations to model the compound’s interaction with kinase ATP-binding pockets. Compare with analogs lacking the diphenylmethyl group to assess steric hindrance. SAR studies suggest bulky substituents on piperazine can enhance selectivity by restricting conformational flexibility, as observed in EGFR inhibitors .
Q. What experimental designs address low reproducibility in biological assays (e.g., variable IC₅₀ values across labs)?
- Methodological Answer : Standardize assay conditions:
- Use identical cell passage numbers (e.g., ≤20 passages) to minimize genetic drift.
- Pre-treat kinase enzymes with ATP to stabilize active conformations .
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
Key Research Considerations
- Contradiction Management : Conflicting biological data may arise from off-target effects. Use knockdown models (e.g., siRNA) to confirm target specificity.
- Computational Integration : Leverage quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict optimal synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
